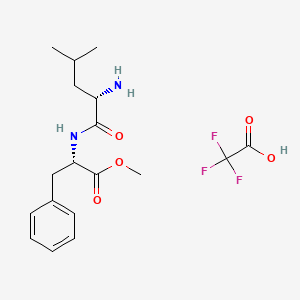

(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.C2HF3O2/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12;3-2(4,5)1(6)7/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19);(H,6,7)/t13-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIXAXFPOKCYER-IODNYQNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate, also known as CAS Number 868539-99-5, is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Information

- IUPAC Name : methyl ((S)-2-amino-4-methylpentanoyl)-L-leucyl-L-phenylalaninate 2,2,2-trifluoroacetate

- Molecular Formula : C₃₃H₄₃F₃N₃O₇

- Molecular Weight : 567.60 g/mol

Structural Representation

The compound features a trifluoroacetate group which enhances its solubility and bioavailability. Its structure includes multiple chiral centers, contributing to its specificity in biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against certain diseases .

- Modulation of Signaling Pathways : It interacts with various signaling pathways such as:

- Immunomodulatory Effects : The compound has demonstrated potential in modulating immune responses, making it a candidate for therapeutic applications in autoimmune diseases and cancer .

Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

- Cancer Therapy : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-infective Agent : Potential effectiveness against various pathogens including bacteria and viruses .

Case Studies

- Cancer Cell Lines Study : A study involving various cancer cell lines showed that treatment with (S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate resulted in reduced cell viability and increased apoptosis rates compared to controls .

- In Vivo Studies : Animal models treated with the compound exhibited significant tumor regression and improved survival rates, supporting its potential as an anticancer agent .

Biological Activity Summary

Pharmacological Profile

| Property | Value |

|---|---|

| Solubility | High (due to trifluoroacetate) |

| Bioavailability | Enhanced |

| Toxicity Level | Moderate (requires further studies) |

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively. The trifluoroacetate moiety enhances the solubility and bioavailability of the compound, making it a suitable candidate for drug formulation.

1.2 Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that amino acid derivatives can affect the activity of enzymes related to muscle metabolism and energy production during exercise .

Biochemical Research

2.1 Amino Acid Derivatives

(S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate is recognized for its role as an amino acid derivative. Amino acids and their derivatives are vital in studying protein synthesis and metabolic processes. They are used as substrates in enzyme assays and as building blocks for peptide synthesis .

2.2 Neurotransmitter Modulation

This compound has been investigated for its potential effects on neurotransmitter systems. Amino acid derivatives are known to influence neurotransmitter release and receptor activity, which can have implications for treating neurological disorders .

Nutritional Science

3.1 Ergogenic Supplements

The compound has been studied for its ergogenic properties, which can enhance physical performance and recovery in athletes. Amino acids play a critical role in muscle repair and growth, making this compound relevant in sports nutrition .

3.2 Dietary Applications

Research suggests that amino acid derivatives can improve mental performance during stress-related tasks and prevent exercise-induced muscle damage . This highlights the importance of such compounds in dietary formulations aimed at enhancing athletic performance.

Case Studies

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-Methyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate?

A multi-step synthesis is typically employed, starting with the coupling of (S)-2-amino-4-methylpentanoic acid derivatives with (S)-3-phenylpropanoate precursors. Trifluoroacetic acid (TFA) is often used to generate the trifluoroacetate salt during purification. Key steps include:

- Peptide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond under inert conditions .

- Salt formation : Treat the free amine intermediate with TFA in dichloromethane to precipitate the trifluoroacetate salt .

- Purification : Employ flash chromatography or preparative HPLC with trifluoroacetic acid as a mobile-phase modifier to enhance resolution .

Q. How should researchers characterize the compound’s structural and chiral integrity?

Combine spectroscopic and chromatographic techniques:

- NMR spectroscopy : Analyze , , and NMR to confirm backbone connectivity and trifluoroacetate counterion presence .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection to verify enantiomeric purity (>98% ee) .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out synthetic byproducts .

Q. What are the critical stability considerations for long-term storage?

Stability is highly sensitive to moisture and temperature:

- Storage conditions : Store at -20°C in a desiccator under argon to prevent hydrolysis of the trifluoroacetate group .

- Decomposition monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free amine or ester hydrolysis byproducts) .

- Lyophilization : For aqueous solutions, lyophilize the compound and store the powder to avoid hydrolytic degradation .

Advanced Research Questions

Q. How can enantiomeric purity be validated in complex biological matrices?

Advanced chiral separation techniques are required:

Q. What analytical strategies identify degradation products under stress conditions?

Use forced degradation studies coupled with high-resolution analytics:

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking and dynamics simulations are key:

- Target selection : Prioritize enzymes with conserved active sites (e.g., proteases or kinases) based on structural homology .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding modes, focusing on hydrogen bonding with the trifluoroacetate group .

- Free-energy calculations : Apply MM-GBSA to rank binding affinities and validate with in vitro assays .

Q. What in vitro assays are suitable for evaluating metabolic stability?

Optimize assays to mimic physiological conditions:

- Liver microsome assays : Incubate the compound with rat/human liver microsomes and quantify remaining parent compound via LC-MS .

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with major cytochrome P450 isoforms (e.g., CYP3A4) .

Contradictions & Mitigations

- vs. 3 : While both recommend desiccated storage, emphasizes argon overlay for oxygen-sensitive intermediates, whereas focuses on temperature control. Best practice : Combine argon atmosphere with -20°C storage .

- Synthetic yields : reports moderate yields (54%) for similar TFA salts, suggesting scalability challenges. Mitigation : Optimize stoichiometry of coupling reagents and salt-forming steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.